molecular formula C12H13NO2S B11118985 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- CAS No. 17796-73-5

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-

Cat. No.: B11118985
CAS No.: 17796-73-5
M. Wt: 235.30 g/mol
InChI Key: GVURDWLNXBZCCM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- is a chemical compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- can be achieved through several synthetic routes. One common method involves the cyclization of acetylenic compounds under catalytic conditions. For instance, the cycloisomerization of acetylenic compounds using gold catalysts can yield isoindole derivatives . Another approach involves the nucleophilic addition of butylthiol to a nitrile group, followed by cyclization to form the desired isoindole structure . Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or gold, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted isoindole derivatives.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the kinase, preventing its activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth or viral replication.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- can be compared with other isoindole derivatives such as:

Properties

CAS No.

17796-73-5

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-butylsulfanylisoindole-1,3-dione

InChI

InChI=1S/C12H13NO2S/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3

InChI Key

GVURDWLNXBZCCM-UHFFFAOYSA-N

Canonical SMILES

CCCCSN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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